1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Select 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid (CAS 1935998-33-6) when peptide or peptidomimetic design demands a 4-fluoropiperidine-4-carboxylic acid moiety integrated via standard Fmoc-SPPS. The C4 fluorine reduces piperidine basicity by ~1.6 log units (pKa ~9.4) – a modulation linked to dramatically improved oral absorption – while the Fmoc group ensures fully orthogonal deprotection compatible with acid-labile side-chain protections. This regioisomerically pure building block also offers a predictable axial-F conformational preference for geometrically constrained constructs, making it irreplaceable by non-fluorinated or Boc-protected analogues.

Molecular Formula C21H20FNO4
Molecular Weight 369.392
CAS No. 1935998-33-6
Cat. No. B2707994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid
CAS1935998-33-6
Molecular FormulaC21H20FNO4
Molecular Weight369.392
Structural Identifiers
SMILESC1CN(CCC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H20FNO4/c22-21(19(24)25)9-11-23(12-10-21)20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25)
InChIKeyRHADDDYKEYHRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid (CAS 1935998-33-6): Procurement-Relevant Structural and Physicochemical Baseline


1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid (CAS 1935998-33-6) is a fluorinated, Fmoc-protected piperidine-4-carboxylic acid building block with the molecular formula C21H20FNO4 and a molecular weight of 369.4 g/mol . As an N-Fmoc-protected cyclic β-amino acid surrogate, it is designed for direct incorporation into Fmoc-based solid-phase peptide synthesis (SPPS) workflows, where the Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF) [1]. The presence of the electron-withdrawing fluorine atom at the 4-position of the piperidine ring distinguishes this compound from its non-fluorinated analog (Fmoc-piperidine-4-carboxylic acid, CAS 148928-15-8, MW 351.4 g/mol, C21H21NO4), endowing it with modulated basicity and altered conformational preferences that are of direct relevance to medicinal chemistry and chemical biology applications [2].

Why Fmoc-4-Fluoropiperidine-4-Carboxylic Acid Cannot Be Interchanged with Non-Fluorinated or Boc-Protected Analogs


The substitution of hydrogen with fluorine at the piperidine 4-position is not a conservative structural change. The strong electron-withdrawing effect of fluorine reduces the pKa of the piperidine nitrogen by approximately 1.6 log units (from ~11 to ~9.4), corresponding to an ~40-fold decrease in basicity [1]. This reduction in basicity has been shown to dramatically improve oral absorption in drug-like molecules, an effect that cannot be replicated by the non-fluorinated Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) [2]. Similarly, substituting the Fmoc protecting group for a Boc group (as in Boc-4-fluoropiperidine-4-carboxylic acid, CAS 614731-04-3) alters the entire synthetic strategy: Fmoc is cleaved under mild basic conditions compatible with acid-labile side-chain protecting groups, whereas Boc requires strong acid (TFA) that would simultaneously cleave tert-butyl esters and other acid-sensitive functionalities [3]. These two dimensions – fluorine-modulated physicochemical properties and orthogonal protecting-group chemistry – mean that generic substitution without quantitative evidence of equivalence risks compromising both the synthetic route and the biological performance of the final construct.

Quantitative Differentiation Evidence for 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid Against Closest Analogs


Basicity Modulation: pKa Reduction of ~1.6 Log Units Versus Non-Fluorinated Piperidine Scaffold

The 4-fluoropiperidine scaffold within the target compound exhibits a significantly reduced pKa compared to the non-fluorinated piperidine scaffold. Experimental determination shows the pKa of 4-fluoropiperidine is 9.4, while unsubstituted piperidine has a pKa of approximately 11 [1]. This ΔpKa of −1.6 units represents an approximately 40-fold reduction in basicity. The incorporation of fluorine into piperidine-containing 5-HT1D receptor ligands was demonstrated to significantly reduce compound pKa, and this reduction in basicity was shown to have a dramatic, beneficial influence on oral absorption [2]. A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines further confirmed that fluorine substitution notably lowers basicity across the piperidine series, with pKa–LogP plots demonstrating that fluorinated piperidines provide a valuable extension of the physicochemical property space for rational optimization in early drug discovery [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Orthogonal Protecting-Group Strategy: Fmoc (Basic Cleavage) vs Boc (Acidic Cleavage) Differentiation

The Fmoc group on the target compound is cleaved quantitatively under mild basic conditions (typically 20% piperidine in DMF), with deprotection half-lives on the order of minutes at room temperature [1]. In contrast, the Boc-protected analog (1-Boc-4-fluoropiperidine-4-carboxylic acid, CAS 614731-04-3) requires strongly acidic conditions (TFA, typically 25–50% in DCM) for deprotection [2]. This orthogonality is critical: the Fmoc strategy is fully compatible with acid-labile side-chain protecting groups (e.g., tBu esters, Trt, Boc on lysine side chains), whereas the Boc strategy is incompatible with these groups and requires sequential protection/deprotection schemes that add synthetic steps and reduce overall yield. The Fmoc approach also generates the UV-active dibenzofulvene adduct upon deprotection, enabling real-time monitoring of coupling efficiency via UV absorbance at 301 nm [3].

Solid-Phase Peptide Synthesis Protecting Group Chemistry Orthogonal Synthesis

Conformational Control: Axial-Fluorine Preference in 4-Fluoropiperidine Versus Non-Fluorinated Scaffold

A systematic NMR survey of diversely substituted and protected fluorinated piperidine derivatives demonstrated that 4-fluoropiperidine exhibits a pronounced axial-fluorine preference, a conformational bias absent in the non-fluorinated piperidine scaffold [1]. This axial-F preference is driven by a combination of charge-dipole interactions, hyperconjugation effects, and solvent polarity influences. The study established that this conformational behavior is robust across different N-protecting groups, including N-H, N-TFA, and N-HCl forms, indicating that the Fmoc-protected 4-fluoropiperidine-4-carboxylic acid scaffold will similarly exhibit this axial preference [1]. This defined conformational rigidity can be exploited for rational design of geometrically constrained peptidomimetics, where the spatial orientation of the carboxylic acid moiety relative to the piperidine ring influences target binding [2].

Conformational Analysis NMR Spectroscopy Molecular Design

Positional Isomer Differentiation: 4-Fluoro vs 3-Fluoro Substitution – Distinct Conformational and Electronic Profiles

The target compound (4-fluoro substitution) and its positional isomer rac-(3R,4S)-1-Fmoc-3-fluoropiperidine-4-carboxylic acid (CAS 2639391-78-7) are not interchangeable. The 3-fluoro isomer introduces chirality at the fluorine-bearing carbon (C3), generating a defined stereocenter with (3R,4S) configuration (MW 369.39, same molecular formula C21H20FNO4, Exact Mass 369.1376 g/mol, XLogP3 3.3, TPSA 66.8 Ų) [1]. In contrast, the target 4-fluoro compound has the fluorine on the quaternary C4 carbon, which is not a stereocenter and gives rise to a different spatial orientation of the fluorine relative to the carboxylic acid. A chemoinformatic analysis of fluorinated piperidines as 3D fragments demonstrated that fluorine position significantly affects both calculated pKa and three-dimensional shape, which in turn influences recognition by biological targets [2]. The 4-fluoro isomer presents a distinct vector for the C–F bond dipole compared to the 3-fluoro isomer, resulting in different electrostatic potential surfaces that can alter binding interactions with protein targets [3].

Regioisomer Differentiation Structure-Activity Relationship Fragment-Based Drug Discovery

Commercial Availability and Purity Profile: Differentiated Sourcing Landscape

The target compound is commercially available at a minimum purity of 95% from specialized building-block suppliers (e.g., CymitQuimica/Biosynth, AK Scientific), with pricing reflecting its status as a niche fluorinated Fmoc building block . In comparison, the non-fluorinated analog Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) is widely available from major suppliers (Sigma-Aldrich, Thermo Fisher/Alfa Aesar, TCI) at 97–98% purity with bulk pricing, reflecting its commodity status as a standard SPPS building block [1]. The Boc-protected fluorinated analog (CAS 614731-04-3) is available from TCI at >95.0% (GC) purity . The target compound occupies a specific procurement niche: it is the only option that simultaneously provides (i) Fmoc protection for SPPS compatibility, (ii) fluorination at the 4-position for modulated basicity and conformational control, and (iii) a free carboxylic acid at the 4-position for direct coupling or further derivatization .

Chemical Procurement Building Block Sourcing Quality Specification

Optimal Application Scenarios for 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fmoc-SPPS Incorporation of a Fluorinated Piperidine Scaffold into Peptidomimetic Lead Compounds Requiring Modulated Basicity for Oral Bioavailability

This compound is the building block of choice when a research program requires direct incorporation of a 4-fluoropiperidine-4-carboxylic acid moiety into a peptide or peptidomimetic sequence via standard Fmoc-SPPS. The fluorine atom at the 4-position reduces the piperidine nitrogen pKa by ~1.6 log units compared to the non-fluorinated analog, as established by the J. Med. Chem. 1999 study [1]. This reduction in basicity has been demonstrated to dramatically improve oral absorption in 5-HT1D receptor ligand series [1]. The Fmoc group allows seamless integration into existing automated SPPS workflows with real-time UV monitoring of deprotection efficiency, while the free carboxylic acid at the 4-position serves as the C-terminal coupling handle or as a site for further derivatization (e.g., amide bond formation with resin-bound amine) [2]. This scenario directly leverages Evidence Items 1 (basicity modulation) and 2 (orthogonal Fmoc strategy).

Structure-Based Design of Conformationally Constrained Peptidomimetics Exploiting the Axial-Fluorine Preference

The axial-fluorine conformational preference of the 4-fluoropiperidine scaffold, rigorously characterized by NMR spectroscopy and computational analysis in the Chem. Eur. J. 2020 study [3], makes this compound uniquely suited for the rational design of geometrically constrained peptidomimetics. When the carboxylic acid moiety must be presented in a specific spatial orientation relative to the piperidine ring for target protein binding, the predictable axial-F conformation provides a design advantage that the non-fluorinated Fmoc-piperidine-4-carboxylic acid cannot offer. This is directly relevant to programs targeting proteolytic enzymes (e.g., 3CLPro of SARS-CoV-2), where fluorinated piperidine fragments have been shown to be recognized by the catalytic pocket [4]. This scenario is directly supported by Evidence Item 3 (conformational control).

Parallel Medicinal Chemistry Libraries Requiring Regioisomerically Pure 4-Fluoro (Non-Stereogenic) Scaffolds Distinct from 3-Fluoro (Stereogenic) Analogs

For medicinal chemistry groups synthesizing parallel libraries of fluorinated piperidine-containing compounds, the target compound (4-fluoro, non-stereogenic at fluorine) and its 3-fluoro positional isomer (CAS 2639391-78-7, stereogenic at C3) serve fundamentally different SAR purposes. The 4-fluoro target provides a symmetrical scaffold suitable for achiral lead series, while the 3-fluoro isomer introduces chirality that can be exploited for stereospecific target interactions. The chemoinformatic analysis of fluorinated piperidines as 3D fragments confirms that fluorine position significantly impacts pKa, molecular shape, and biological target recognition [4]. Procurement of the regioisomerically pure 4-fluoro compound ensures that SAR data are not confounded by stereochemical variables. This scenario is directly supported by Evidence Item 4 (positional isomer differentiation).

Multi-Step Synthetic Routes Requiring Orthogonal Protection: Fmoc as the Base-Labile Group in the Presence of Acid-Labile Side-Chain Protections

In complex synthetic sequences where the 4-fluoropiperidine-4-carboxylic acid scaffold must be incorporated alongside other functional groups bearing acid-labile protections (e.g., tBu esters, Trt-protected amines, Boc-protected lysine side chains), the Fmoc-protected target compound is the only viable choice among fluorinated piperidine building blocks. The Boc-protected analog (CAS 614731-04-3) requires TFA for deprotection, which would simultaneously cleave these acid-labile groups, necessitating additional protection/deprotection steps that reduce overall yield and increase synthetic complexity [2]. The Fmoc group is cleaved quantitatively under mild basic conditions fully orthogonal to acid-labile protections, as established by decades of Fmoc-SPPS methodology. This scenario directly leverages Evidence Item 2 (orthogonal protection strategy).

Quote Request

Request a Quote for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.